(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, a cyclopentylamino group, and a hydroxymethyl oxolane ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the cyclopentylamino group: This step involves the substitution reaction where the purine base reacts with cyclopentylamine in the presence of a suitable catalyst.
Formation of the oxolane ring: This step involves the cyclization of an intermediate compound to form the oxolane ring, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the oxolane ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Dihydro or tetrahydro derivatives
Substitution: Various substituted purine derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids and proteins. The purine base allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA and RNA synthesis. The cyclopentylamino group and oxolane ring contribute to its binding affinity and specificity, allowing it to target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol stands out due to its unique combination of a purine base, cyclopentylamino group, and oxolane ring. This combination provides it with distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20ClN5O4 |
---|---|
Molecular Weight |
369.80 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10+,11?,14-/m1/s1 |
InChI Key |
XSMYYYQVWPZWIZ-XNZUMOJTSA-N |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4C([C@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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